![molecular formula C₂₀H₂₈O₂ B1146050 (8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol CAS No. 4954-14-7](/img/structure/B1146050.png)
(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol
説明
Cyclopenta[a]phenanthrenes, the category to which the given compound belongs, are characterized by their unique structural features that contribute to their chemical and physical properties. These compounds are of significant interest due to their potential carcinogenic activities and their role in organic synthesis as intermediates for various chemical reactions.
Synthesis Analysis
The synthesis of cyclopenta[a]phenanthrenes and their derivatives, including the compound , often involves complex multi-step reactions. Coombs (1966) describes the synthesis of closely related compounds, focusing on the aromatisation mechanisms involved in producing derivatives of 15,16-dihydro-17-oxocyclopenta[a]phenanthrene and its methoxy, methyl, and dimethyl derivatives (Coombs, 1966).
Molecular Structure Analysis
The molecular structure of cyclopenta[a]phenanthrene derivatives has been studied extensively using various analytical techniques, including crystallography. Lynton and Siew (1973) investigated the crystal and molecular structure of a synthetic intermediate closely related to our compound of interest, providing insights into the conformation and spatial arrangement of atoms within the molecule (Lynton & Siew, 1973).
Chemical Reactions and Properties
Cyclopenta[a]phenanthrenes undergo a range of chemical reactions, influenced by their structural configuration. Laali et al. (2000) conducted a study on the structure/reactivity of methoxy-substituted cyclopenta[a]phenanthrene derivatives, revealing the effects of substituents on electrophilic attack and charge delocalization, which is critical for understanding the chemical behavior of these compounds (Laali, Okazaki, & Coombs, 2000).
科学的研究の応用
Structural Analysis and Crystallography
- Crystal Structure Insights : The compound exhibits a complex structural arrangement with fused four-ring steroidal systems, demonstrating diverse ring conformations like chair, half-chair, and envelope (Zhou et al., 2015).
- Conformational Diversity : Further studies highlight the variety in ring conformations and orientations of peripheral groups, underscoring the compound's molecular versatility (Ketuly et al., 2010).
Pharmacological Applications
- Antimicrobial and Antitumor Potential : Synthesized derivatives of the compound, like triorganotin(IV) derivatives, have shown promising antimicrobial and anticancer activities, indicating a potential for therapeutic applications (Shaheen et al., 2014).
- Anti-sickling Properties : Derivatives of this compound have been identified with strong binding affinity for hemoglobin S, suggesting potential in managing sickle cell anemia (Olushola-Siedoks et al., 2020).
Chemical Synthesis and Modification
- Synthetic Routes and Derivatives : Various synthetic methods and derivatives of this compound have been explored, contributing to an understanding of its chemical properties and potential modifications for different applications (Bhatt, 1988).
Biological Interactions and Effects
- Interactions with Biological Molecules : Studies have shown that the compound and its derivatives can interact with biological molecules in significant ways, such as binding to the hepatic aromatic hydrocarbon receptor and exhibiting mutagenic properties (Boyd et al., 1995).
特性
IUPAC Name |
(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-19-10-8-16-15-7-5-14(22-3)12-13(15)4-6-17(16)18(19)9-11-20(19,2)21/h5,7,12,16-18,21H,4,6,8-11H2,1-3H3/t16-,17-,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQAIRJYCUWZPD-SLHNCBLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934484 | |
| Record name | 3-Methoxy-17-methylestra-1(10),2,4-trien-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol | |
CAS RN |
15236-73-4 | |
| Record name | NSC52246 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52246 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methoxy-17-methylestra-1(10),2,4-trien-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



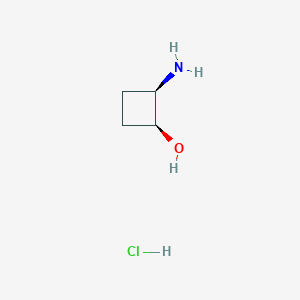

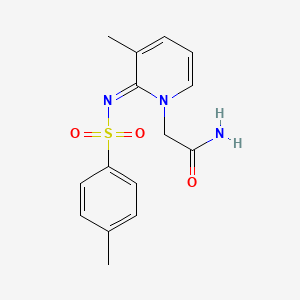
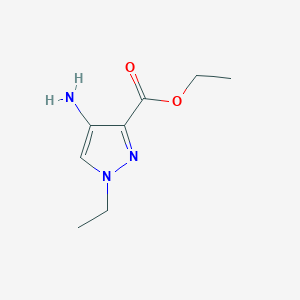
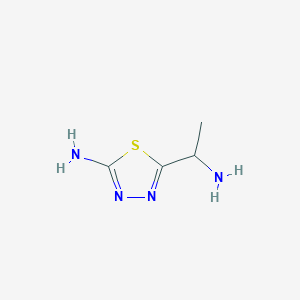
![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B1145978.png)
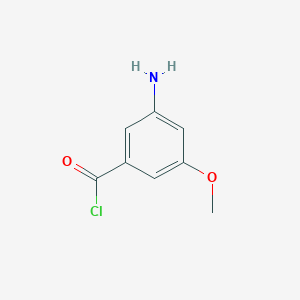
![3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145990.png)